molecular formula C14H11BrO2 B6341352 3-(Benzyloxy)-5-bromobenzaldehyde CAS No. 283170-47-8

3-(Benzyloxy)-5-bromobenzaldehyde

Cat. No.: B6341352
CAS No.: 283170-47-8
M. Wt: 291.14 g/mol
InChI Key: HJXNNMNSTYFXGX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a bromine atom at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves the bromination of 3-(benzyloxy)benzaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-5-bromobenzoic acid.

    Reduction: 3-(Benzyloxy)-5-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis of Anticancer Agents

One of the primary applications of 3-(benzyloxy)-5-bromobenzaldehyde is in the synthesis of silybin analogs, which have been studied for their potential as anticancer agents. These compounds have shown efficacy in inducing apoptosis in ovarian cancer cells through mechanisms involving tubulin inhibition. The incorporation of the benzyloxy and bromo groups enhances the biological activity and selectivity of these analogs.

Case Study:

  • Title: "Silybin Analogues as Anticancer Agents"
  • Findings: Research demonstrated that certain silybin derivatives synthesized using this compound exhibited significant cytotoxic effects on ovarian cancer cell lines, suggesting potential therapeutic applications in oncology .

Fluorescent Applications

This compound serves as a precursor for the synthesis of boron dipyrromethene (BODIPY) derivatives, which are known for their strong fluorescence properties. These derivatives are utilized in various applications, including bioimaging and as fluorescent probes.

Case Study:

  • Title: "Development of BODIPY Derivatives for Bioimaging"
  • Findings: The study highlighted the successful synthesis of BODIPY compounds from this compound, demonstrating their effectiveness as fluorescent markers in biological systems .

Synthesis of Antimalarial Agents

The compound has also been explored for its role in synthesizing aromatic derivatives of trimethoprim, which are being investigated as potential antimalarial agents. The modifications introduced by this compound enhance the pharmacological properties of these derivatives.

Case Study:

  • Title: "Aromatic Derivatives of Trimethoprim: Synthesis and Antimalarial Activity"
  • Findings: Research indicated that certain derivatives synthesized from this compound exhibited promising antimalarial activity, warranting further investigation into their mechanisms of action .

Polymer Chemistry

In polymer chemistry, this compound has been utilized to prepare styrene copolymers with varying chain mobilities. This application is crucial for developing new materials with tailored properties for specific industrial uses.

Case Study:

  • Title: "Synthesis and Characterization of Styrene Copolymers"
  • Findings: The incorporation of this compound into copolymer formulations resulted in materials with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromobenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In

Biological Activity

3-(Benzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group at the 3-position and a bromine atom at the 5-position of a benzene ring. This compound is recognized for its potential utility in organic synthesis, particularly as an intermediate for more complex molecules. Although specific biological activities of this compound are not extensively documented, related compounds have demonstrated various biological properties, including antimicrobial and anti-inflammatory activities.

The synthesis of this compound typically involves a cyclization process that leads to the formation of this compound through various organic reactions. Its structure allows for multiple chemical transformations, making it a valuable compound in synthetic organic chemistry.

Key Structural Features :

  • Benzyloxy Group : Enhances solubility and reactivity.
  • Bromine Atom : Increases electrophilicity, facilitating further chemical modifications.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been explored for their ability to inhibit bacterial growth. A study on pyrazoline derivatives showed that modifications in substituents could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial ActivityNotable Features
This compoundPotentially activeStructural similarity to known antimicrobial agents
4-(Benzyloxy)benzaldehydeModerate activityLacks bromine substituent
3-Bromo-4-hydroxybenzaldehydeEnhanced activityContains hydroxyl group

Anti-inflammatory Potential

Compounds similar to this compound have been studied for their anti-inflammatory effects. The benzyloxy group has been associated with modulating inflammatory pathways, potentially by inhibiting enzymes involved in these processes .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized various derivatives of benzaldehyde to evaluate their biological activities. The results indicated that structural modifications could lead to enhanced efficacy in antimicrobial and anti-inflammatory applications .
  • Molecular Modeling Studies :
    Computational studies using molecular dynamics simulations have suggested that the benzyloxy substituent may serve as a pharmacophoric determinant in receptor binding, potentially enhancing the biological activity of related compounds .
  • Comparative Analysis :
    A comparative analysis of structurally related compounds revealed that the presence of both a benzyloxy group and a halogen (bromine) significantly influences the reactivity and biological activity of the compound. This unique combination may provide a pathway for developing new therapeutic agents targeting specific diseases .

Properties

IUPAC Name

3-bromo-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNNMNSTYFXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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